Aspertoxin

Description

Properties

CAS No. |

20797-80-2 |

|---|---|

Molecular Formula |

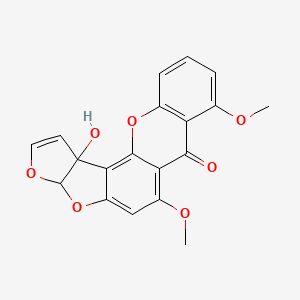

C19H14O7 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

3-hydroxy-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one |

InChI |

InChI=1S/C19H14O7/c1-22-9-4-3-5-10-13(9)16(20)14-11(23-2)8-12-15(17(14)25-10)19(21)6-7-24-18(19)26-12/h3-8,18,21H,1-2H3 |

InChI Key |

QRARGUIFAGCOOA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5(C=COC5O4)O)OC |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5(C=COC5O4)O)OC |

Synonyms |

1-hydroxy-O-methylsterigmatocystin HOMST |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Effects

Developmental Toxicity

Aspertoxin has been shown to exhibit pronounced toxic effects on developing organisms. In studies involving chicken embryos, this compound was found to induce significant developmental abnormalities, leading to mortality at higher concentrations. These findings suggest that this compound may interfere with normal embryonic development, raising concerns about its impact on animal health and development .

Human Health Risks

The consumption of food contaminated with Aspergillus species, including those producing this compound, poses serious health risks. Aflatoxins, particularly aflatoxin B1, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), with long-term exposure linked to liver cancer and other health issues. The presence of this compound in contaminated food products can exacerbate these risks, necessitating further research into its effects on human health .

Agricultural Implications

Mycotoxin Production

this compound is part of a broader category of mycotoxins produced by Aspergillus flavus, which also includes aflatoxins and cyclopiazonic acid. These mycotoxins can contaminate agricultural products such as maize and peanuts, leading to significant economic losses and health risks for consumers. Effective management strategies are crucial to mitigate the impact of these toxins on food safety and public health .

Biocontrol Strategies

Research has explored the use of biocontrol agents to reduce the prevalence of Aspergillus flavus and its associated mycotoxins in crops. The application of atoxigenic strains—strains that do not produce toxins—has been shown to decrease aflatoxin contamination levels significantly. This approach could potentially extend to managing this compound levels in agricultural products .

Potential Therapeutic Applications

Antifungal Properties

While primarily recognized for its toxic effects, there is emerging interest in exploring this compound's antifungal properties. Preliminary studies suggest that compounds derived from Aspergillus species may possess bioactive properties that could be harnessed in developing antifungal treatments. Further investigation into this compound's mechanism of action may reveal novel therapeutic applications .

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Aspertoxin shares structural and functional similarities with other polyketide-derived mycotoxins, particularly those in the aflatoxin biosynthetic pathway. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Differences and Research Findings:

Biosynthetic Pathways: this compound is hydroxylated from OMST via the enzyme OrdA (a cytochrome P450 monooxygenase), while AFB1 is derived from OMST through oxidative steps . this compound can be further metabolized into AFM1, whereas OMST primarily converts to AFB1 .

Toxicity Profiles :

- This compound is ~28× less acutely toxic than AFB1 in chicken embryos but causes delayed mortality (late incubation period) compared to AFB1’s rapid lethality .

- Unlike AFM1 (a milk contaminant), this compound is rarely detected in food; however, its precursor OMST co-occurs with AFB1 in maize and peanuts, raising concerns about synergistic toxicity .

Infrared (IR) spectra distinguish this compound from AFM1 via C=O stretching bands at 1,656 cm⁻¹ (this compound) vs. 1,630 cm⁻¹ (AFM1) .

Co-Occurrence in Food :

Preparation Methods

Role of this compound in Aflatoxin Biosynthesis

This compound (ASP) originates from the hydroxylation of O-methylsterigmatocystin (OMST) and dihydro-O-methylsterigmatocystin (DHOMST), catalyzed by the cytochrome P450 monooxygenase OrdA. This reaction represents a pivotal branch point in aflatoxin biosynthesis, directing metabolites toward M- and GM-group aflatoxins (e.g., AFM1, AFGM1). The enzyme OrdA also participates in AFB1 synthesis, underscoring its multifunctionality in secondary metabolism.

Enzymatic Mechanisms and Gene Regulation

The conversion of OMST to this compound occurs via a two-step hydroxylation process (Figure 1):

-

Initial Hydroxylation : OrdA mediates the addition of a hydroxyl group to OMST, yielding 11-hydroxy-O-methylsterigmatocystin (HOMST).

-

Secondary Hydroxylation : HOMST undergoes further oxidation to form this compound, which subsequently serves as a precursor for AFM1 and AFGM1.

Genetic studies have identified the ordA gene as essential for this pathway, with knockout strains failing to produce this compound or M-group aflatoxins. The enzyme’s activity is tightly regulated by the aflR/aflS gene cluster, which coordinates the expression of aflatoxin biosynthetic genes.

Fungal Fermentation and Culture Conditions

Strain Selection and Optimization

Toxigenic strains of Aspergillus flavus and A. parasiticus are primary this compound producers. Culture media such as yeast extract sucrose (YES) and coconut milk agar (CMA) enhance secondary metabolite production by simulating nutrient-rich environments. Key parameters include:

-

Carbon Source : Sucrose (40 g/L) in YES medium maximizes mycelial growth and toxin yield.

-

Temperature : Optimal production occurs at 25–28°C, with deviations below 20°C or above 32°C suppressing this compound synthesis.

-

Aeration : Continuous agitation (150 rpm) improves oxygen diffusion, critical for cytochrome P450 activity.

Metabolite Profiling and Quantification

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound detection, offering limits of quantification (LOQ) as low as 0.1 ng/g. Comparative studies show that A. parasiticus NRRL 2999 produces this compound at concentrations of 12–18 µg/g dry weight under optimal conditions.

Chemical Synthesis of this compound

Retrosynthetic Analysis and Key Intermediates

This compound’s structure comprises a fused difuranocoumarin system with a hydroxylated cyclopentenone moiety (Figure 2). Retrosynthetically, the molecule can be dissected into:

-

Coumarin Core : Derived from phenolic precursors via Perkin condensation.

-

Dihydrofuran Ring : Constructed through cyclization of γ,δ-epoxy ketones.

Büchi’s Approach to Aflatoxin Analogues

The Büchi group’s synthesis of aflatoxin M1 provides a template for this compound production. Key steps include:

-

Benzofuranone Preparation : Dimethylation and selective demethylation of dihydroxybenzofuranone (37 ) yield intermediate 38 (Figure 4).

-

Aldehyde Functionalization : Bromination and allyl Grignard addition produce aldehyde 40 , which undergoes ozonolysis to generate a diketone intermediate.

-

Cyclopentenone Formation : High-temperature pyrolysis (450°C) induces dehydrogenation, forming the cyclopentenone moiety.

Radical Cyclization (Snieckus Group)

Snieckus’ formal synthesis of AFB1 employs radical-mediated cyclization to construct the difuran system. Applying this to this compound:

-

Radical precursor 70 is generated from o-bromophenol (68 ) and bromobutenolactone (69 ).

-

Intramolecular 1,4-addition under radical conditions forms the coumarin core, followed by deprotection to yield advanced intermediates.

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Key Limitation |

|---|---|---|---|

| Fungal Biosynthesis | 0.5–2.0 | Moderate | Contamination risk |

| Büchi Synthesis | 8–12 | Low | High-temperature steps |

| Radical Cyclization | 15–20 | Moderate | Radical instability |

Q & A

Q. What analytical methods are recommended for detecting Aspertoxin in agricultural samples?

this compound detection requires validated chromatographic methods. A study using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) quantified this compound as a biosynthetic intermediate in maize inoculated with Aspergillus flavus. This method achieved a limit of quantification (LOQ) sufficient to identify this compound at 4.9% of AFB1 levels . Key steps include:

- Sample preparation: Homogenization and extraction using acetonitrile/water mixtures.

- Chromatographic separation: C18 columns with gradient elution.

- Mass spectrometry: Multiple reaction monitoring (MRM) for specificity.

- Calibration: Use of internal standards (e.g., isotopically labeled analogs).

Q. How does this compound fit into the aflatoxin biosynthesis pathway?

this compound is an intermediate in the conversion of O-methylsterigmatocystin (OMST) to aflatoxins. Kinetic studies on maize showed that this compound levels correlate with OMST and precede AFB1 formation. Its biosynthetic role is supported by enzyme activity assays (e.g., cytochrome P450 monooxygenases) . Researchers should map temporal metabolite accumulation using time-course experiments and gene knockout strains to confirm pathway dynamics.

Q. What are the primary sources of variability in this compound production across Aspergillus strains?

Strain-specific genetic differences (e.g., polyketide synthase gene clusters) and environmental factors (temperature, substrate composition) influence this compound yield. For reproducibility:

- Use standardized culture conditions (e.g., 25°C on autoclaved maize).

- Characterize strains via genomic sequencing to identify toxigenic potential .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s toxicological relevance compared to other aflatoxins?

Contradictions arise from differing experimental models (e.g., in vitro vs. in vivo) and detection limits. A 2020 study found this compound at 4.9% of AFB1 levels in maize but questioned its direct toxicity . To resolve discrepancies:

Q. What experimental design is optimal for studying this compound’s role in fungal secondary metabolism?

A combination of omics approaches and targeted metabolite profiling is recommended:

- Transcriptomics : Identify upregulated genes during this compound production.

- Metabolomics : Use LC-MS/MS to quantify pathway intermediates.

- Knockout mutants : Disrupt candidate genes (e.g., aflQ, aflP) to observe metabolite shifts. Include controls such as non-toxigenic strains and sterile substrates to isolate fungal activity .

Q. How can researchers improve food safety monitoring protocols for this compound and related intermediates?

Current regulatory frameworks focus on major aflatoxins (e.g., AFB1), but intermediates like this compound and OMST may pose unrecognized risks. Methodological improvements include:

- Expanding regulatory LC-MS panels to include this compound and OMST.

- Conducting longitudinal studies on stored crops to assess metabolite stability.

- Developing antibody-based rapid tests for field screening .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound production data with high variability?

- Multivariate analysis : Principal component analysis (PCA) to cluster strains by metabolite profiles.

- Regression models : Correlate environmental variables (e.g., humidity) with this compound levels.

- Error propagation : Account for uncertainties in extraction efficiency and instrument sensitivity .

Q. How should researchers handle conflicting results between this compound’s in vitro and in vivo toxicity studies?

- Perform meta-analyses to identify study-specific confounding factors (e.g., dosage, exposure duration).

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human health risks.

- Publish negative results to reduce publication bias .

Tables for Key Findings

Table 1. Major Metabolites Detected in Aspergillus flavus-Inoculated Maize

| Metabolite | Relative Level (% of AFB1) | Toxicological Relevance |

|---|---|---|

| This compound | 4.9% | Uncertain |

| OMST | 17.4% | High |

| AFM1 | 1.5% | Established |

Table 2. Recommended Methods for this compound Research

| Objective | Method | Key Considerations |

|---|---|---|

| Detection | UHPLC-MS/MS | Validate against certified reference materials |

| Toxicity screening | HepG2 cell assays | Include AFB1 as a positive control |

| Pathway analysis | Gene knockout + metabolite profiling | Use high-resolution MS for specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.